Nickel(II) bromide (NiBr2) is a highly versatile, hygroscopic transition metal salt that serves as a cornerstone precursor in modern homogeneous catalysis and materials science[1]. Crystallizing in the cadmium chloride structure, anhydrous NiBr2 is distinguished by its superior solubility in organic solvents—such as ethanol, tetrahydrofuran (THF), and dimethoxyethane (DME)—compared to its chloride counterpart. This enhanced solubility, combined with the intermediate bond dissociation energy of the Ni-Br bond, makes it an optimal precatalyst for generating active Ni(0) species in solution [2]. For procurement professionals and synthetic chemists, specifying high-purity anhydrous NiBr2 is critical for applications demanding precise electrochemical reduction potentials, such as cross-electrophile couplings and metallaphotoredox workflows, where generic nickel salts fail to deliver reproducible catalytic turnover[3].
Substituting Nickel(II) bromide with cheaper Nickel(II) chloride (NiCl2) or more reactive Nickel(II) iodide (NiI2) routinely leads to process failures in advanced catalytic and material synthesis workflows [1]. NiCl2 possesses a higher lattice energy and significantly lower solubility in ethereal solvents, which severely bottlenecks the formation of essential soluble adducts (e.g., Ni-diglyme or Ni-DME complexes) required for homogeneous catalysis [2]. Consequently, NiCl2 often yields incomplete oxidative addition or requires harsh, elevated temperatures that degrade sensitive pharmaceutical intermediates[3]. Conversely, while NiI2 offers rapid oxidative addition, it is frequently too reactive, leading to unwanted homocoupling side-reactions, and suffers from pronounced light sensitivity that complicates photoredox applications [4]. Therefore, NiBr2 occupies a non-interchangeable 'Goldilocks' zone of optimal solubility, balanced redox kinetics, and bench stability.
In asymmetric photo-HAT/nickel dual catalysis for the dicarbofunctionalization of alkenes, the choice of nickel halide strictly dictates both the yield and the enantiomeric purity of the product [1]. When utilizing NiBr2·DME (derived from anhydrous NiBr2), the reaction achieves a highly reproducible 95:5 enantiomeric ratio (e.r.) and excellent product yield [1]. In direct contrast, substituting the catalyst with a NiCl2-based complex (NiCl2(Py)4) under identical conditions results in a dramatically reduced yield and a degraded e.r. of 88:12[1]. This quantitative drop in stereocontrol highlights the critical role of the bromide ligand in stabilizing the chiral enantiodetermining transition state.
| Evidence Dimension | Enantiomeric ratio (e.r.) and catalytic yield |
| Target Compound Data | NiBr2-derived complex: 95:5 e.r. with high yield |
| Comparator Or Baseline | NiCl2-derived complex: 88:12 e.r. with dramatically reduced yield |
| Quantified Difference | 7-point improvement in e.r. and prevention of severe yield collapse |
| Conditions | Three-component radical dicarbofunctionalization under 390 nm LED irradiation at 5 °C |
Procuring NiBr2 is mandatory for pharmaceutical manufacturers requiring strict enantiomeric purity, as chloride analogs fail to provide the necessary stereocontrol.
The activation of kinetically inert C(sp2)-O bonds in carbamates requires a precatalyst capable of facile oxidative addition and rapid transmetalation [1]. In the cross-coupling of carbamates with silylmagnesium reagents, the bench-stable NiBr2(PPh3)2 complex successfully drives the reaction to an 80% isolated yield [1]. However, when the exact same reaction is attempted using the chloride analog, NiCl2(PPh3)2, the yield plummets to a mere 18%[1]. The weaker Ni-Br bond compared to Ni-Cl is essential for navigating the rate-determining oxidative addition step efficiently, making NiBr2 the only viable starting material for synthesizing these active phosphine complexes.
| Evidence Dimension | Isolated product yield in C-O bond cross-coupling |
| Target Compound Data | NiBr2(PPh3)2: 80% yield |
| Comparator Or Baseline | NiCl2(PPh3)2: 18% yield |
| Quantified Difference | 4.4-fold (444%) increase in isolated product yield |
| Conditions | Cross-coupling of carbamates with silylmagnesium reagents in Et2O at room temperature |
Buyers scaling C-O activation workflows must source NiBr2 to synthesize their precatalysts, as NiCl2-based precursors result in commercially unviable process yields.
Reductive cross-electrophile coupling (XEC) relies heavily on the efficient in situ reduction of Ni(II) to active Ni(0) species by a stoichiometric reductant or photocatalyst [1]. In the enantioselective reductive cross-coupling between vinyl bromides and benzyl chlorides, the use of NiBr2·diglyme ensures smooth electrochemical reduction and delivers the target chiral aryl alkenes in high yields with excellent enantioselectivity [1]. Conversely, when NiCl2(bpy) or Ni(acac)2 are substituted into the workflow, the reductive coupling completely fails to occur [1]. The chloride and acetylacetonate ligands inhibit the necessary reduction potentials, stalling the catalytic cycle entirely.
| Evidence Dimension | Reaction viability and product formation |
| Target Compound Data | NiBr2-derived complex: High yield and enantioselectivity |
| Comparator Or Baseline | NiCl2(bpy) and Ni(acac)2: 0% yield (reaction did not occur) |
| Quantified Difference | Complete rescue of catalytic activity from baseline zero |
| Conditions | Nickel/photoredox-catalyzed enantioselective reductive cross-coupling with 4CzIPN and blue LEDs |
For industrial XEC applications, NiBr2 is an absolute procurement requirement because chloride or acac substitutes completely arrest the necessary electrochemical reduction steps.
Due to its superior solubility profile over NiCl2, anhydrous NiBr2 is the preferred industrial starting material for manufacturing highly soluble ether adducts [1]. These adducts are essential components in commercial catalyst screening kits and homogeneous catalysis workflows where rapid dissolution is required.
NiBr2 is the core transition metal salt procured for dual Ir/Ni or organic-photocatalyst/Ni systems [2]. Its specific halide dissociation kinetics allow for high enantioselectivity and yield in late-stage functionalization and chiral molecule construction, outperforming both chloride and iodide analogs.
For large-scale cross-coupling reactions where inert C-O bonds (like carbamates or sulfonates) must be cleaved efficiently, NiBr2 is the optimal choice [3]. It provides the necessary balance of stability and reactivity to drive oxidative addition without relying on expensive palladium alternatives.
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